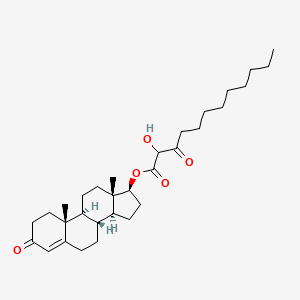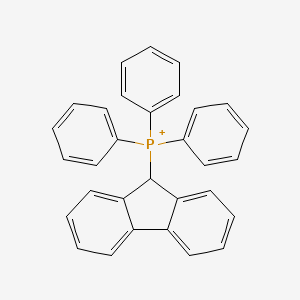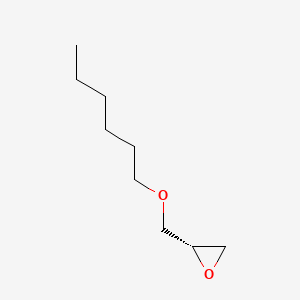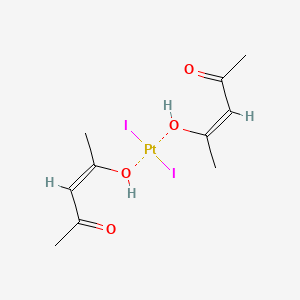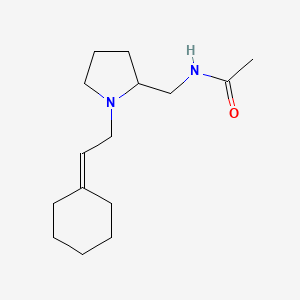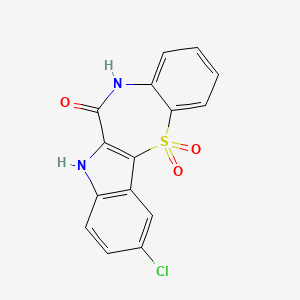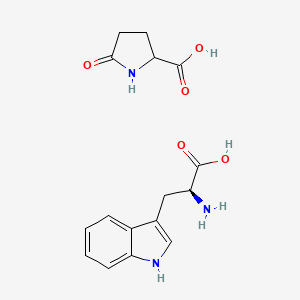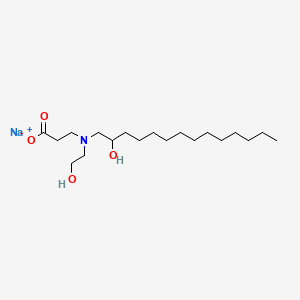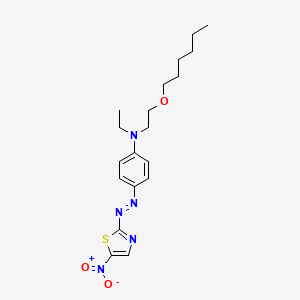
Cholest-14-en-3-ol, (3beta,5alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a type of cholestanoid, which is a class of steroids that are structurally related to cholesterol. It is characterized by a double bond at the 14th position and a hydroxyl group at the 3rd position in the beta configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for Cholest-14-en-3-ol, (3beta,5alpha)- involves the reduction of 3beta-benzoyloxy-14alpha,15alpha-epoxy-5alpha-cholest-7-ene with lithium in ethylenediamine . This procedure offers an alternative synthesis through the reductive rearrangement of an alpha,beta-unsaturated steroidal epoxide .
Industrial Production Methods
While specific industrial production methods for Cholest-14-en-3-ol, (3beta,5alpha)- are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. These methods typically employ similar reaction conditions as those used in laboratory settings but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Cholest-14-en-3-ol, (3beta,5alpha)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group at the 3rd position to a ketone.
Reduction: The compound can be reduced to form different sterol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cholest-14-en-3-one, while reduction can produce various sterol derivatives with altered functional groups.
Scientific Research Applications
Cholest-14-en-3-ol, (3beta,5alpha)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex steroids and sterols.
Biology: The compound is studied for its role in cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in cholesterol metabolism.
Industry: It is used in the production of steroid-based pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Cholest-14-en-3-ol, (3beta,5alpha)- involves its interaction with specific molecular targets and pathways. It is believed to influence cholesterol metabolism and other sterol-related pathways. The exact molecular targets and pathways are still under investigation, but it is known to play a role in the regulation of lipid metabolism and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
5alpha-cholest-8-en-3beta-ol: This compound is similar in structure but has a double bond at the 8th position instead of the 14th.
Cholest-4-en-3-beta-ol: This compound has a double bond at the 4th position and a hydroxyl group at the 3rd position.
Uniqueness
Cholest-14-en-3-ol, (3beta,5alpha)- is unique due to its specific double bond position at the 14th carbon and its beta-hydroxyl group at the 3rd position. This structural uniqueness influences its chemical reactivity and biological activity, distinguishing it from other similar sterol derivatives.
Properties
CAS No. |
20780-35-2 |
|---|---|
Molecular Formula |
C27H46O |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h12,18-23,25,28H,6-11,13-17H2,1-5H3/t19-,20+,21+,22+,23-,25+,26+,27-/m1/s1 |
InChI Key |
DYNILEUACBZVPX-HHVPQJQNSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC=C2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CC=C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


